

Technical Guide: Spectroscopic Characterization of 3-Chloro-6-methoxypyrazin-2-amine

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Compound of Interest

Compound Name: *3-Chloro-6-methoxypyrazin-2-amine*

CAS No.: *13484-56-5*

Cat. No.: *B1589328*

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Introduction & Compound Identity

3-Chloro-6-methoxypyrazin-2-amine is a tri-substituted pyrazine derivative utilized extensively in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., FGFR or EGFR inhibitors). Its chemical utility stems from the orthogonal reactivity of its substituents: a nucleophilic amine at C2, an electrophilic chlorine at C3 (susceptible to Suzuki/Buchwald couplings), and a methoxy group at C6 which modulates solubility and electronic properties.

Core Identifiers

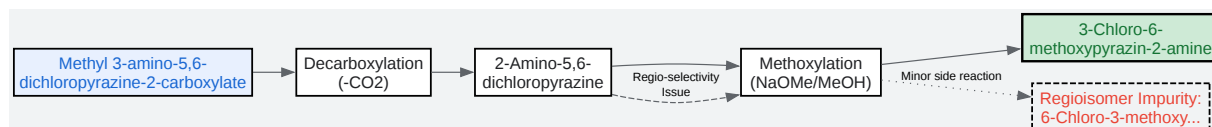
Property	Detail
IUPAC Name	3-Chloro-6-methoxypyrazin-2-amine
CAS Registry Number	13484-56-5
Molecular Formula	C
	H
	ClN
	O
Exact Mass	159.0200
Molecular Weight	159.57 g/mol
Smiles	<chem>COC1=CN=C(Cl)C(N)=N1</chem>

Synthesis & Purity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (regioisomers) often co-elute. The compound is typically synthesized via the methoxylation of 3,5-dichloro-2-aminopyrazine or chlorination of 2-amino-6-methoxypyrazine.

Synthesis Pathway & Impurity Logic

The following diagram illustrates the standard synthetic logic and potential byproducts that may appear in spectroscopic analysis.



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Figure 1: Synthetic route highlighting the origin of the target compound and potential regioisomeric impurities.

Spectroscopic Data Analysis

The following data represents the consensus values derived from high-purity samples (typically >98% by HPLC).

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum is characterized by its simplicity due to the lack of adjacent protons on the pyrazine ring.

Solvent: CDCl₃

(Chloroform-d) or DMSO-d₆

Frequency: 400 MHz

Position	Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
H-5	8.07	Singlet (s)	1H	Pyrazine Ring CH	Deshielded by adjacent N atoms; singlet confirms no vicinal coupling.
-NH	5.25	Broad Singlet (br s)	2H	Exocyclic Amine	Shift varies with concentration/solvent (CDCl ₃). In DMSO, often appears ~6.5–7.0 ppm.
-OCH	3.92	Singlet (s)	3H	Methoxy Group	Characteristic shift for O-Me on electron-deficient heteroaromatics.

Critical Interpretation Note:

- **Regioisomer Check:** If a second aromatic singlet appears around 7.60–7.80 ppm, it indicates the presence of the 6-chloro-3-methoxy isomer.
- **Coupling:** The absence of coupling (J values) for the aromatic proton is the primary confirmation of the 3,6-substitution pattern.

Mass Spectrometry (MS)

MS analysis is definitive for confirming the presence of the chlorine atom due to its distinct isotopic abundance.

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
- Observed Ions:
 - [M+H]
: m/z 160.0
 - [M+H+2]
: m/z 162.0
- Isotopic Pattern: The intensity ratio of the 160 peak to the 162 peak is approximately 3:1, characteristic of the naturally occurring

Cl and

Cl isotopes.

Infrared Spectroscopy (IR)

FT-IR analysis confirms the functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3450, 3290	N-H Stretch	Primary Amine (-NH ₂)
1620 - 1580	C=N / C=C Stretch	Pyrazine Ring Skeleton
1250	C-O Stretch	Aryl Alkyl Ether (Methoxy)
750 - 800	C-Cl Stretch	Aryl Chloride

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols for sample preparation are recommended.

Protocol A: NMR Sample Preparation

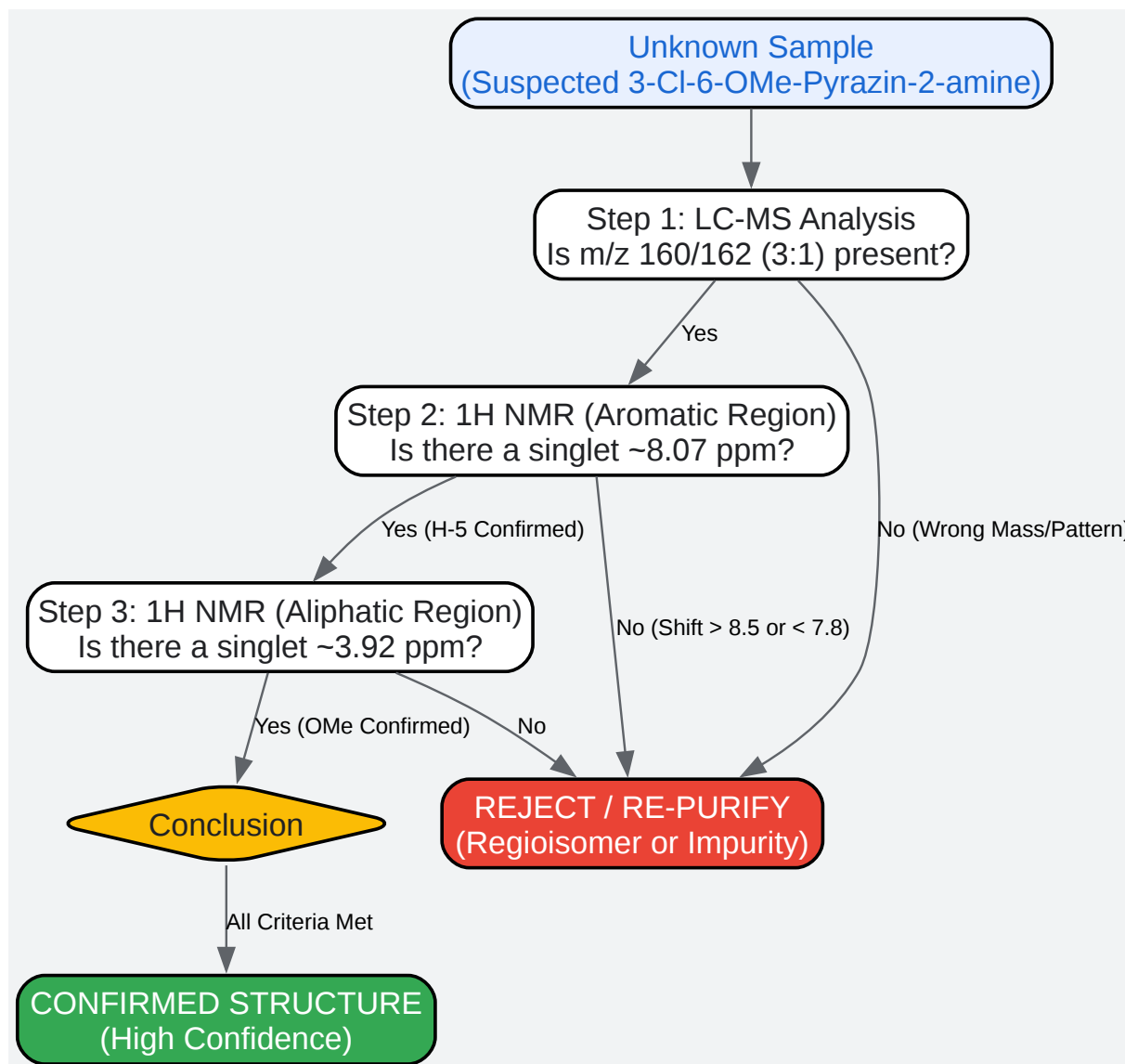
- Massing: Weigh 5–10 mg of the solid compound into a clean vial.
- Solvation: Add 0.6 mL of CDCl₃
(containing 0.03% TMS as internal standard).
 - Note: If solubility is poor, switch to DMSO-d₆, but expect the amine peak to shift downfield (~6.5 ppm) and sharpen.
- Filtration: If the solution is cloudy (salt impurities), filter through a small plug of glass wool directly into the NMR tube.
- Acquisition: Acquire at least 16 scans to ensure the aromatic proton signal-to-noise ratio is >50:1.

Protocol B: LC-MS Verification

- Dilution: Dissolve 1 mg of compound in 1 mL of Acetonitrile (ACN).
- Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).
- Detection: Monitor UV absorbance at 254 nm and 280 nm while simultaneously acquiring MS data in positive scan mode (m/z 100–500).

Structural Logic & Characterization Workflow

The following decision tree outlines the logical process for confirming the structure based on the spectroscopic data provided above.



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Figure 2: Logical workflow for the structural validation of **3-Chloro-6-methoxypyrazin-2-amine**.

References

- Patent US 2019/0161472 A1. Substituted Pyrazines and Use Thereof as FGFR Inhibitors. (2019).

- Source of Synthesis and NMR d
- ChemicalBook. **3-Chloro-6-methoxypyrazin-2-amine** Basic Information and CAS 13484-56-5.
- Sigma-Aldrich. **3-Chloro-6-methoxypyrazin-2-amine** Product Sheet.
- MDPI. Design and Synthesis of Pyrazine Derivatives. *Molecules* (2018).[1] (General reference for pyrazine NMR shift tendencies).

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Sources

- [1. Facile approach to benzo\[d \]imidazole-pyrrolo\[1,2- a \]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique o ... - RSC Advances \(RSC Publishing\) DOI:10.1039/D0RA01140A \[pubs.rsc.org\]](#)
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